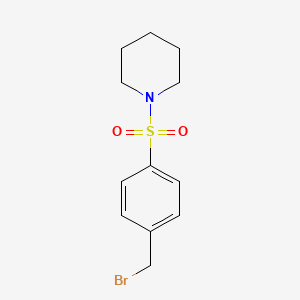
1-(4-(Bromomethyl)phenylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)phenylsulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a bromomethyl group and a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine typically involves the reaction of piperidine with 4-(bromomethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling brominated compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Bromomethyl)phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions for these reactions are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium phosphate (K3PO4).
Major Products Formed:
- Substituted piperidines with various functional groups depending on the nucleophile used in substitution reactions.
- Biaryl compounds when used in coupling reactions.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)phenylsulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine depends on its application:
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)benzenesulfonyl chloride: Used as a precursor in the synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a phenylsulfonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
151258-21-8 |
|---|---|
Fórmula molecular |
C12H16BrNO2S |
Peso molecular |
318.23 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
Clave InChI |
XZNAXSXSUBNVBM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















